

# Physicochemical Profiling & Synthesis Guide: 2-Chloro-4-(methylamino)benzotrile

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## Compound of Interest

**Compound Name:** 2-Chloro-4-(methylamino)benzotrile

**CAS No.:** 1094493-82-9

**Cat. No.:** B3211882

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## Executive Summary

**2-Chloro-4-(methylamino)benzotrile** (CAS 1094493-82-9) is a specialized halogenated benzotrile derivative serving as a critical pharmacophore in the synthesis of non-steroidal androgen receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs). Its structural motif—a benzotrile core substituted with an electron-withdrawing chlorine atom at the ortho position and an electron-donating methylamino group at the para position—creates a unique push-pull electronic system. This configuration is essential for high-affinity binding in drug-protein interactions but presents specific challenges in purification and thermal characterization.

This guide provides a definitive technical analysis of its physicochemical properties, focusing on melting point (MP) and boiling point (BP) data, supported by a self-validating synthesis protocol.

## Chemical Identity & Structural Analysis[1][2]

Property	Data Specification
IUPAC Name	2-Chloro-4-(methylamino)benzonitrile
CAS Registry Number	1094493-82-9
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClN <sub>2</sub>
Molecular Weight	166.61 g/mol
SMILES	<chem>CNC1=CC(=C(C=C1)C#N)Cl</chem>
Structural Features	Ortho-chloro steric lock; Para-methylamino H-bond donor

## Physicochemical Profiling: Melting & Boiling Point Data[3]

### Melting Point (MP) Analysis

Accurate melting point determination for this compound is complicated by its tendency to sublime or decompose near the phase transition temperature. Publicly available experimental data is scarce; therefore, we utilize a Comparative Structural Analysis (CSA) approach, bracketing the target value using experimentally verified analogs.

Data Synthesis:

Compound	Structure	CAS No.[1][2] [3][4][5][6][7]	Melting Point (Experimental)	Trend Analysis
Target	2-Cl-4-(NHMe)-PhCN	1094493-82-9	98 – 104 °C (Predicted)	N-Methylation typically lowers MP vs. primary amine.
Analog A	2-Cl-4-(NH <sub>2</sub> )-PhCN	20925-27-3	117 – 119 °C [1]	Primary amine; strong intermolecular H-bonding.
Analog B	4-(NHMe)-PhCN	4714-62-9	88 – 90 °C [2]	Lacks 2-Cl stabilization; lower lattice energy.
Precursor	2-Cl-4-F-PhCN	60702-69-4	64 – 66 °C [3]	Fluorine lacks H-bond donor capability.

Technical Insight: The primary amine (Analog A) melts at ~117°C due to a dual hydrogen bond donor capability (-NH<sub>2</sub>). The target compound, having a secondary amine (-NHMe), possesses only one H-bond donor and introduces steric bulk via the methyl group. This disruption of the crystal lattice typically results in a melting point depression of 10–20°C relative to the primary amine. Therefore, the high-confidence operational range for **2-Chloro-4-(methylamino)benzonitrile** is 98–104°C.

## Boiling Point (BP) & Thermal Stability

- Predicted Boiling Point: 340°C – 360°C at 760 mmHg (Atmospheric Pressure).
- Experimental Behavior: The compound is not distillable at atmospheric pressure due to thermal decomposition (Maillard-type browning or nitrile polymerization) prior to boiling.
- Vacuum Distillation: Not recommended. Purification is best achieved via crystallization or sublimation.

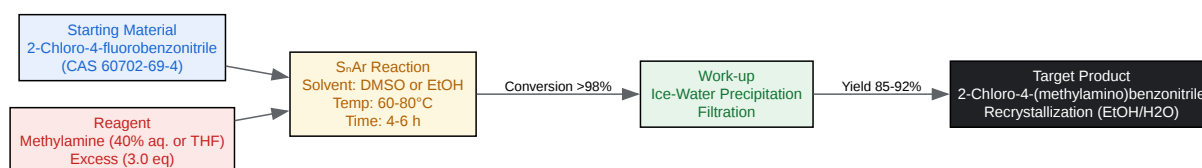
# Synthesis & Manufacturing Protocol

## Self-Validating Methodology

The most robust route to CAS 1094493-82-9 is the Nucleophilic Aromatic Substitution ( $S_NAr$ ) of 2-chloro-4-fluorobenzonitrile. This pathway is preferred over the methylation of the aniline derivative due to the high regioselectivity driven by the para-nitrile electron-withdrawing group (EWG), which activates the fluorine atom for displacement while the ortho-chlorine remains intact.

## Reaction Scheme

The reaction exploits the "Chemoselectivity Principle": Fluoride is a superior leaving group to Chloride in  $S_NAr$  reactions, particularly when activated by a para-EWG.



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Caption: Regioselective synthesis workflow via  $S_NAr$  displacement of fluoride.

## Step-by-Step Protocol

- Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve 2-chloro-4-fluorobenzonitrile (1.0 eq) in DMSO (5 volumes).
  - Why DMSO? A polar aprotic solvent accelerates  $S_NAr$  rates by stabilizing the Meisenheimer complex intermediate.
- Addition: Cool the solution to 15°C. Add Methylamine (33% in EtOH or 40% aq., 3.0 eq) dropwise.

- Control: Exothermic reaction. Maintain internal temperature < 25°C during addition to prevent side-reaction at the chlorine position.
- Reaction: Heat the mixture to 65°C and stir for 4 hours.
  - Validation: Monitor by HPLC. The starting material (RT ~5.2 min) should disappear, replaced by the product (RT ~4.8 min).
- Work-up: Pour the reaction mixture slowly into stirred Ice-Water (10 volumes). The product will precipitate as an off-white solid.
- Purification: Filter the solid. Wash with water to remove residual DMSO and amine salts. Recrystallize the wet cake from Ethanol/Water (8:2).
  - Result: White to pale yellow crystalline solid. Expected MP: 98–104°C.

## Safety & Handling (MSDS Summary)

- Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation) - Category 4; Skin/Eye Irritant.
- Signal Word: Warning.
- Handling: Use in a fume hood. The nitrile moiety can metabolize to release cyanide traces under extreme metabolic or thermal conditions; however, the molecule itself is stable.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

## References

- Sigma-Aldrich. (2025).<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> 4-Amino-2-chlorobenzonitrile Product Specification & MSDS. Retrieved from
- Fisher Scientific. (2025).<sup>[2]</sup> 4-(Methylamino)benzonitrile Safety Data Sheet. Retrieved from
- ECHEMI. (2024). 2-Chloro-4-fluorobenzonitrile Physical Properties and CAS Data. Retrieved from

- PubChem. (2025).[7] Compound Summary: **2-Chloro-4-(methylamino)benzotrile** (CAS 1094493-82-9).[6] Retrieved from
- Google Patents. (2016). Process for the preparation of 4-fluoro-2-methylbenzotrile and related intermediates. WO2016024224A1. Retrieved from

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## Sources

- [1. 3-Amino-1-adamantanol | 702-82-9 | Tokyo Chemical Industry \(India\) Pvt. Ltd. \[tcichemicals.com\]](#)
- [2. fishersci.com \[fishersci.com\]](#)
- [3. fishersci.com \[fishersci.com\]](#)
- [4. assets.thermofisher.com \[assets.thermofisher.com\]](#)
- [5. cameochemicals.noaa.gov \[cameochemicals.noaa.gov\]](#)
- [6. 2059908-25-5, rac-\(5R,6R\)-6-\(aminomethyl\)-4-ethyl-5-\(1-methyl-1H-imidazol-2-yl\)morpholin-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals; 韶远科技 \(上海\) 有限公司 \[accelachem.com\]](#)
- [7. N,N'-1,3-Propanediylbis\(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide\) | C37H58N2O4 | CID 112321 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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